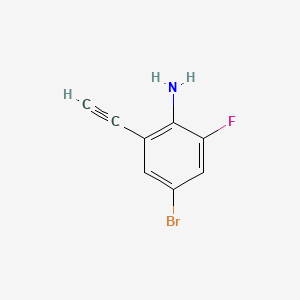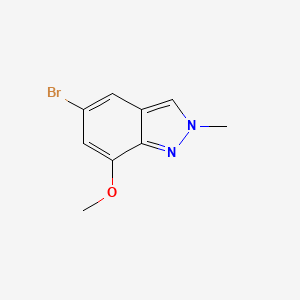![molecular formula C7H13BrCl2N4 B6610564 3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride CAS No. 2866254-15-9](/img/structure/B6610564.png)
3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride is a useful research compound. Its molecular formula is C7H13BrCl2N4 and its molecular weight is 304.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally begins with the appropriate starting materials such as 3-bromo-4-methyl-4H-1,2,4-triazole and (2R)-pyrrolidine. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: : Scaling up the synthesis for industrial production may require optimized reaction conditions and advanced purification techniques to ensure high yield and purity. Continuous flow reactors and large-scale crystallization can be employed to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Substitution Reactions: : The bromine atom in the triazole ring can undergo nucleophilic substitution reactions, forming new compounds with different functional groups.
Oxidation and Reduction: : The triazole ring can participate in oxidation and reduction reactions under specific conditions, altering the electronic properties of the molecule.
Common Reagents and Conditions: : Typical reagents include strong nucleophiles for substitution reactions (e.g., sodium hydride, potassium tert-butoxide) and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Substitution reactions typically yield derivatives with varying substituents on the triazole ring. Oxidation reactions may produce oxidized forms of the compound with altered functional groups.
Scientific Research Applications: 3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride finds extensive use in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and materials.
Biology: : Studied for its potential as a bioactive compound in medicinal chemistry.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action: The mechanism of action for this compound largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The pyrrolidine and triazole moieties are key contributors to its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds: Similar compounds include those with variations in the triazole ring or different substituents on the pyrrolidine moiety. Some examples are:
3-chloro-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
3-bromo-4-ethyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
What sets this compound apart is its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity in various applications.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4.2ClH/c1-12-6(10-11-7(12)8)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPAGRJTFWSQV-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1Br)[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)


![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)


![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)

amine hydrochloride](/img/structure/B6610577.png)
